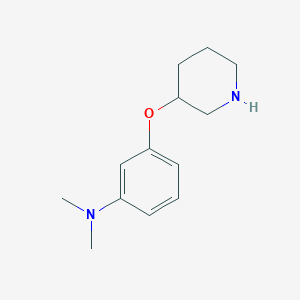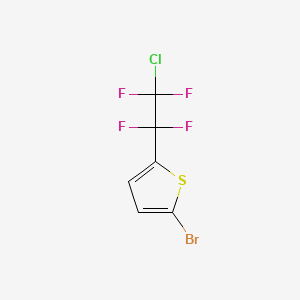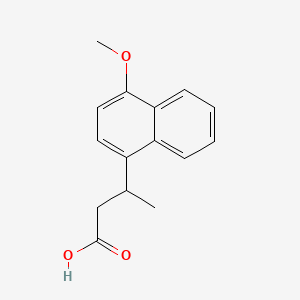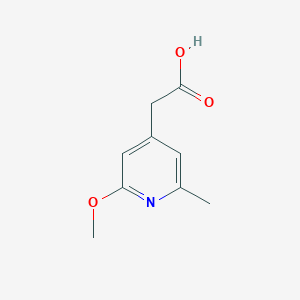
3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a fluoro and methoxy group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a base such as sodium ethoxide to yield the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of metal-free catalysts and eco-friendly solvents is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(3-Hydroxy-4-methoxyphenyl)isoxazole-5-carboxylic acid.
Reduction: 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-methanol.
Substitution: 3-(3-Amino-4-methoxyphenyl)isoxazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
- 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid
- 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The fluoro group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding, affecting its interaction with biological targets .
Eigenschaften
Molekularformel |
C11H8FNO4 |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
3-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8FNO4/c1-16-9-3-2-6(4-7(9)12)8-5-10(11(14)15)17-13-8/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
KLFXKGHZUONZSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


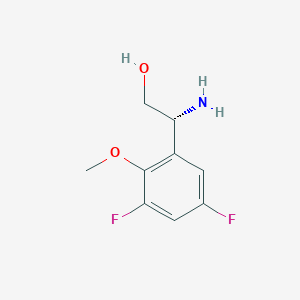
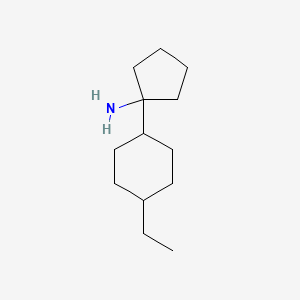

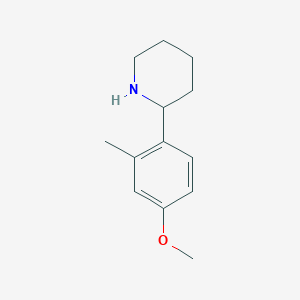
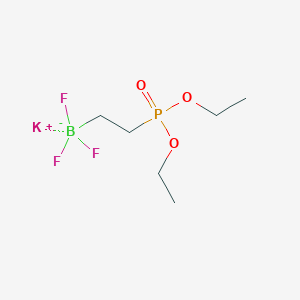
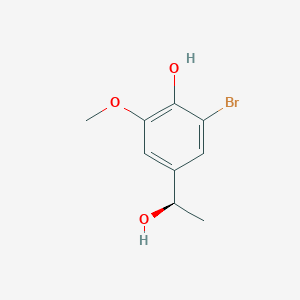
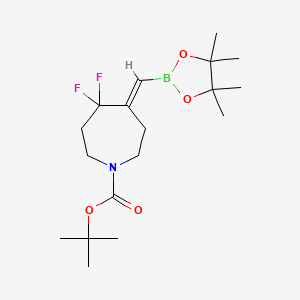
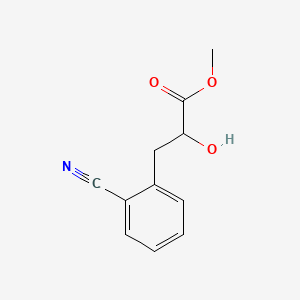
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
